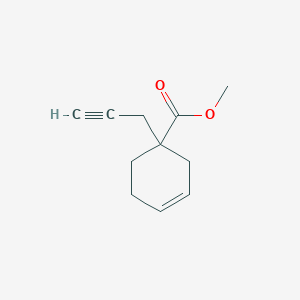

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate” is a chemical compound. It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a compound with a similar structure can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Scientific Research Applications

Heterocyclic Derivative Syntheses

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate and related compounds have been utilized in the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This process facilitates the formation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, which are pivotal in the development of complex organic molecules and potential pharmaceuticals. The reactions yield satisfactory results under specified conditions, highlighting the versatility and efficiency of this approach in organic synthesis (Bacchi et al., 2005).

Antiparkinsonian Activity

In a noteworthy application beyond basic organic synthesis, derivatives of this compound, specifically (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, have demonstrated potent antiparkinsonian activity in animal models. This compound showed a nearly full recovery of locomotor and exploratory activities, comparable to the effect of levodopa, a standard treatment for Parkinson's disease. Such findings underscore the potential therapeutic applications of these compounds in neurodegenerative disease treatment (Ardashov et al., 2011).

Catalytic Aminocarbonylation

Another application involves the catalytic aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters, where this compound derivatives can be intermediates. This method facilitates the synthesis of 2-oxo-carboxamide type derivatives and highlights the potential of these compounds in the development of novel organic syntheses and the production of valuable chemical intermediates (Müller et al., 2005).

Carbohydrate Carbocyclization

This compound plays a role in carbohydrate carbocyclization, where its derivatives are used in zinc-mediated tandem reactions and ring-closing enyne metathesis to produce functionalized cyclohexenes. This process represents a powerful tool for the rapid carbocyclization and annulation of carbohydrates, offering a pathway to a wide range of functionalized ring systems (Poulsen & Madsen, 2002).

Mechanism of Action

Target of Action

The primary targets of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate are currently unknown. The compound is structurally similar to 1-(prop-1-en-2-yl)cyclohex-1-ene

Mode of Action

Compounds with similar structures have been shown to have antiparkinsonian effects .

Result of Action

Related compounds have shown antiparkinsonian effects in vivo on a mouse model with mptp neurotoxin .

Properties

IUPAC Name |

methyl 1-prop-2-ynylcyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-7-11(10(12)13-2)8-5-4-6-9-11/h1,4-5H,6-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNCAFIBJIDVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC=CC1)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929145.png)

![ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B2929147.png)

![3-(2-bromophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2929155.png)

![1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2929156.png)

![8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929159.png)

![4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile](/img/structure/B2929160.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2929161.png)

![1-Cyclopropyl-3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrrolidin-2-one](/img/structure/B2929163.png)

![6-Chloro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2929166.png)